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molecular formula C11H12N2O2 B8811150 1,5-Dimethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione

1,5-Dimethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione

Cat. No. B8811150
M. Wt: 204.22 g/mol
InChI Key: NUWQUSHVVHUQGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04138572

Procedure details

2 g of sodium amide are added to a suspension of 9.5 g of 1-methyl 1,2,4,5-tetrahydro 2,4-diketo 3H-1,5-benzodiazepine, obtained in the example XIV, in 30 c.c. of xylene, and the whole is heated for about thirty minutes, while agitating, treated with 20 c.c. of methyl-sulfate and as soon as the exothermic reaction has ceased, this is heated and boiled for three hours. The solvent is evaporated under reduced presure, the residue is taken up in 200 c.c. of a 10% solution of caustic soda, and after agitation, suction filtered, and purified upon crystallisation in 90% ethanol. Yield 4.5 g; melting point: 240°-242° C.
Quantity
2 g
Type
reactant
Reaction Step One
Name
1-methyl 1,2,4,5-tetrahydro 2,4-diketo 3H-1,5-benzodiazepine
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2-].[Na+].[CH3:3][N:4]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[NH:8][C:7](=[O:15])[CH2:6][C:5]1=[O:16].[CH3:17]OS([O-])(=O)=O>C1(C)C(C)=CC=CC=1>[CH3:3][N:4]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[N:8]([CH3:17])[C:7](=[O:15])[CH2:6][C:5]1=[O:16] |f:0.1|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[NH2-].[Na+]
Name
1-methyl 1,2,4,5-tetrahydro 2,4-diketo 3H-1,5-benzodiazepine
Quantity
9.5 g
Type
reactant
Smiles
CN1C(CC(NC2=C1C=CC=C2)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COS(=O)(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Stirring
Type
CUSTOM
Details
while agitating
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in the example XIV, in 30 c.c
ADDITION
Type
ADDITION
Details
treated with 20 c.c
TEMPERATURE
Type
TEMPERATURE
Details
this is heated
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated under reduced presure
FILTRATION
Type
FILTRATION
Details
of a 10% solution of caustic soda, and after agitation, suction filtered
CUSTOM
Type
CUSTOM
Details
purified upon crystallisation in 90% ethanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CN1C(CC(N(C2=C1C=CC=C2)C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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